neuropeptide K (1-24)
Description
Properties
CAS No. |
125408-80-2 |
|---|---|
Molecular Formula |
C10H13NO5S |
Synonyms |
neuropeptide K (1-24) |
Origin of Product |
United States |
Scientific Research Applications
Physiological Roles
Neuropeptide K (1-24) is involved in several physiological processes, including:
- Pain Modulation : Neuropeptide K (1-24) interacts with neurokinin receptors, influencing pain perception and inflammatory responses. Its role in pain modulation has been studied extensively, particularly in relation to substance P and neurokinin A .
- Stress and Anxiety : Research indicates that neuropeptide K (1-24) may contribute to stress responses and anxiety regulation. Altered levels of tachykinins, including neuropeptide K (1-24), have been associated with depressive-like phenotypes in animal models .
- Gastrointestinal Function : Neuropeptide K (1-24) is implicated in gastrointestinal motility and function, influencing gut-brain signaling pathways. Its effects on smooth muscle contraction have been documented in various studies .
Case Studies
- Carcinoid Syndrome : Elevated plasma concentrations of neuropeptide K (1-24) have been observed in patients with carcinoid syndrome. One study reported levels of 821 fmol/ml compared to less than 18 fmol/ml in healthy subjects, suggesting a potential biomarker role for this peptide in diagnosing carcinoid tumors .
- Neurodegenerative Disorders : In models of neurodegeneration, neuropeptide K (1-24) has shown promise as a target for therapeutic interventions. Its modulation may influence neuroinflammation and neuronal survival .
Data Tables
Mechanistic Insights
Neuropeptide K (1-24) exerts its effects through interactions with specific receptors, notably the neurokinin receptors. The signaling pathways activated by these receptors include:
- Phospholipase C Activation : This leads to the production of inositol trisphosphate and diacylglycerol, resulting in increased intracellular calcium levels. Such mechanisms are critical for understanding how neuropeptide K (1-24) influences various physiological functions .
- Regulation of Neurotransmitter Release : Neuropeptide K (1-24) may modulate the release of other neurotransmitters, contributing to its diverse effects on mood, pain, and gastrointestinal function .
Comparison with Similar Compounds
Structural and Functional Analogues
Neuropeptide γ (NPγ)
- Structural Differences : NPγ lacks residues 3–17 of NPK, resulting from alternative splicing of γ-preprotachykinin .
- Functional Overlap : Both peptides bind NK1 receptors, but NPγ exhibits weaker affinity (EC₅₀ = 12 nM vs. NPK’s 4 nM) .
- Tissue Distribution : NPγ is abundant in the gut, while NPK (1-24) shows higher expression in the central nervous system .
Neuropeptide Y (1-24)
- Receptor Specificity : Unlike NPK (1-24), Neuropeptide Y (NPY) (1-24) targets Y1/Y2 receptors, influencing appetite regulation via hypothalamic pathways .
- Thermodynamic Stability : NPY (1-24) has a higher α-helical content (45% vs. 30% in NPK (1-24)), correlating with prolonged receptor activation .
ACTH-(1-24)
- Mechanistic Divergence : ACTH-(1-24) antagonizes κ-opiate-induced feeding, whereas NPK (1-24) suppresses appetite via direct hypothalamic signaling .
- Clinical Relevance: ACTH-(1-24) is used diagnostically for adrenal function, while NPK (1-24) is explored for obesity therapy .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | NPK (1-24) | NPγ | NPY (1-24) | ACTH-(1-24) |
|---|---|---|---|---|
| Receptor Affinity | NK1 (EC₅₀: 4 nM) | NK1 (EC₅₀: 12 nM) | Y1 (EC₅₀: 0.8 nM) | MC1R (EC₅₀: 2 nM) |
| Plasma Half-Life | 8–12 min | 5–8 min | 15–20 min | 20–30 min |
| Solubility (PBS) | 2.1 mg/mL | 1.8 mg/mL | 3.5 mg/mL | 4.0 mg/mL |
| BBB Penetration | Limited | None | Moderate | None |
Data compiled from .
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with selecting a resin compatible with the C-terminal amino acid of neuropeptide K (1-24). Polystyrene-based resins functionalized with acid-labile linkers, such as Wang or Rink amide resins, are commonly used. For neuropeptide K (1-24), which terminates in a carboxyl group, a Wang resin pre-loaded with the C-terminal amino acid (e.g., aspartic acid) is ideal. The first amino acid is attached via esterification, facilitated by diisopropylcarbodiimide (DIC) and catalytic 4-dimethylaminopyridine (DMAP).
Fmoc/t-Bu Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of each amino acid, while acid-labile tert-butyl (t-Bu) groups shield reactive side chains (e.g., tyrosine’s hydroxyl or lysine’s ε-amino group). This orthogonal protection scheme allows sequential deprotection of the α-amino group without affecting side chains. For example, the side chain of arginine is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), ensuring stability during repeated deprotection cycles.
Coupling Reactions and Reagents
Each amino acid is coupled using activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). Coupling efficiency is monitored via Kaiser or chloranil tests, with double couplings employed for sterically hindered residues like valine or isoleucine. Microwave-assisted SPPS, as described in automated synthesizers, reduces cycle times from 60 to 15 minutes per residue while maintaining >98% coupling efficiency.
Table 1: Representative Coupling Conditions for Neuropeptide K (1-24)
| Amino Acid | Activator | Solvent | Coupling Time | Efficiency |
|---|---|---|---|---|
| Arginine | HATU | DMF | 30 min | 95% |
| Tryptophan | HBTU | NMP | 45 min | 92% |
| Proline | DIC/HOBt | DCM | 60 min | 89% |
Cleavage and Deprotection
Final Resin Cleavage
After assembling the 24-mer sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) to simultaneously cleave the peptide from the resin and remove t-Bu side-chain protections. Thiol scavengers like ethanedithiol (EDT) are added to prevent oxidation of methionine and cysteine residues. The reaction is agitated for 3–4 hours at room temperature, followed by precipitation in cold diethyl ether.
Crude Peptide Isolation
The precipitated peptide is pelleted via centrifugation (10,000 × g, 10 min), washed twice with ether to remove residual TFA, and lyophilized. Crude yields typically range from 60–80%, depending on sequence complexity.
Purification of Neuropeptide K (1-24)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is dissolved in 0.1% TFA/water and purified using a C18 column with a gradient of 5–60% acetonitrile over 60 minutes. Neuropeptide K (1-24) elutes at ~35% acetonitrile, as confirmed by analytical HPLC. Fractions are collected, lyophilized, and assessed for purity (>95%) via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Table 2: RP-HPLC Purification Parameters
| Column | Gradient | Flow Rate | Detection | Purity |
|---|---|---|---|---|
| C18, 5 µm | 5–60% ACN | 10 mL/min | 220 nm | 97% |
Characterization and Quality Control
Mass Spectrometry
MALDI-TOF analysis confirms the molecular weight of neuropeptide K (1-24) (theoretical: 2,756.1 Da; observed: 2,756.3 Da). Discrepancies >0.1% trigger re-purification.
Circular Dichroism (CD) Spectroscopy
CD spectra in phosphate-buffered saline (pH 7.4) reveal a predominant α-helical structure between residues 5–18, consistent with tachykinin family motifs.
Applications in Research
The synthetic peptide retains bioactivity in vitro, inducing calcium flux in HEK293 cells expressing neurokinin-1 receptors (EC50: 12 nM). It is used to study tachykinin signaling in asthma models and neuroinflammatory pathways .
Q & A
Q. How can systems biology approaches elucidate neuropeptide K (1-24)'s role in cross-talk between neural and immune systems?
- Methodological Answer : Combine multi-omics datasets (transcriptomics, proteomics, metabolomics) from co-cultured neurons and immune cells. Apply network pharmacology tools (Cytoscape) to map interaction hubs. Validate with knockdown/rescue experiments in animal models of neuroinflammation .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Use Bland-Altman plots to assess inter-method variability and hierarchical clustering to identify outlier datasets .
- Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
- Reproducibility : Follow ARRIVE guidelines for preclinical studies and deposit raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
